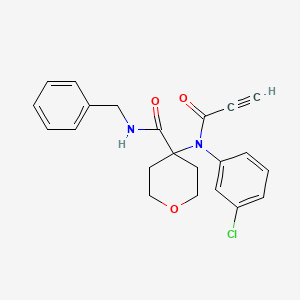
Eubulus-A80
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eubulus-A80 is an anti-tumor agent known for its ability to inhibit the proliferation of hepatocellular carcinoma cell lines . It is identified by its chemical formula C22H21ClN2O3 and has a molecular weight of 396.87 g/mol . This compound is primarily used for research purposes and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eubulus-A80 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at low temperatures to maintain its stability, with the powder form stored at -20°C for up to three years and solutions stored at -80°C for up to one year .
Analyse Des Réactions Chimiques
Types of Reactions
Eubulus-A80 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Eubulus-A80 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new anti-tumor agents and related compounds.
Mécanisme D'action
Eubulus-A80 exerts its anti-tumor effects by inhibiting the proliferation of cancer cells. It targets specific molecular pathways involved in cell growth and division, leading to the suppression of tumor growth . The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules and enzymes involved in cancer progression.
Comparaison Avec Des Composés Similaires
Eubulus-A80 is unique in its structure and mechanism of action compared to other anti-tumor agents. Similar compounds include:
Eubulus-A79: Another anti-tumor agent with a slightly different chemical structure and mechanism of action.
Eubulus-A81: A related compound with similar anti-tumor properties but different molecular targets.
This compound stands out due to its high potency and specificity in inhibiting hepatocellular carcinoma cell lines .
Propriétés
Formule moléculaire |
C22H21ClN2O3 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
N-benzyl-4-(3-chloro-N-prop-2-ynoylanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-20(26)25(19-10-6-9-18(23)15-19)22(11-13-28-14-12-22)21(27)24-16-17-7-4-3-5-8-17/h1,3-10,15H,11-14,16H2,(H,24,27) |
Clé InChI |
BBMDTKKVDHDHEO-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)N(C1=CC(=CC=C1)Cl)C2(CCOCC2)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


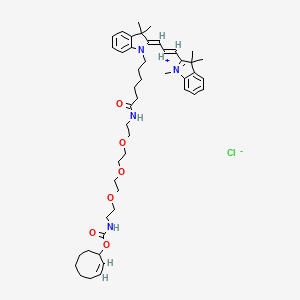
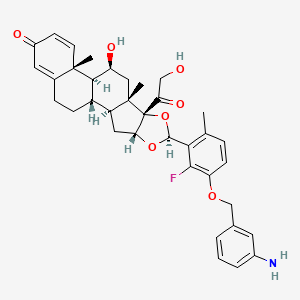


![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
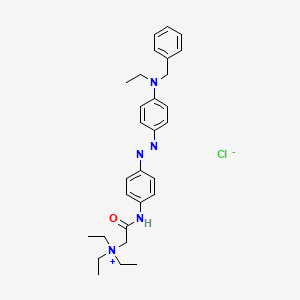
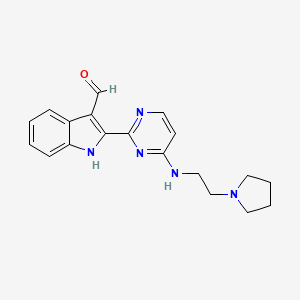

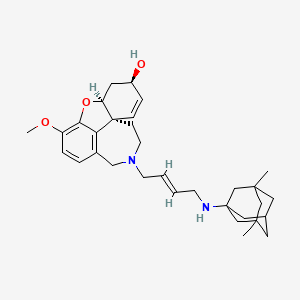
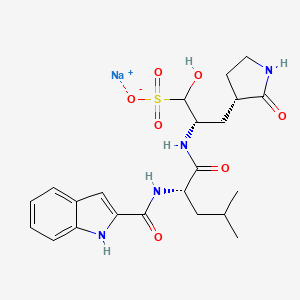
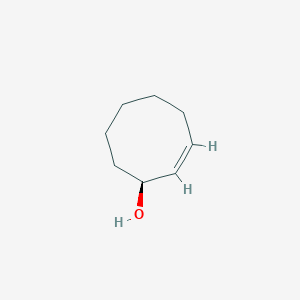
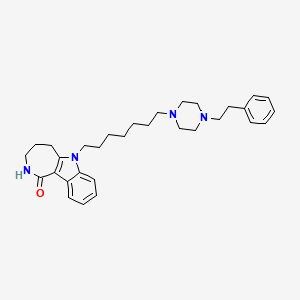
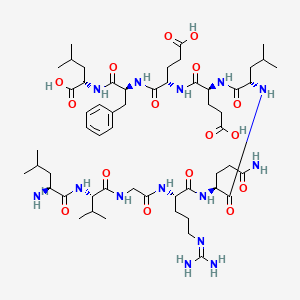
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
